molecular formula C13H17FO3 B135076 2-Fluoro-4-hexyloxybenzoic acid CAS No. 128895-75-0

2-Fluoro-4-hexyloxybenzoic acid

Cat. No.: B135076
CAS No.: 128895-75-0
M. Wt: 240.27 g/mol
InChI Key: BTUUAOLMGQMMTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-hexyloxybenzoic acid is a fluorinated benzoic acid derivative that serves as a critical intermediate in the design and synthesis of advanced organic materials. Its primary research value lies in the field of liquid crystals, where it is utilized as a foundational building block for mesogens. The molecular structure, featuring a fluorine atom and a hexyloxy tail, is engineered to influence the mesomorphic behavior and phase stability of resulting compounds, which is essential for developing new liquid crystal displays (LCDs) . Furthermore, the ortho-fluoro and para-alkoxy substitution pattern on the benzoic acid core makes it a valuable scaffold in pharmaceutical and agrochemical research for constructing more complex molecules with potential biological activity. In materials science, this compound is investigated for its role in photoswitching systems, where its incorporation can affect the properties of azobenzene-based molecules, potentially leading to applications in optical data storage and molecular switches . The carboxylic acid group provides a versatile handle for further functionalization, typically through coupling reactions to form amides or esters, enabling researchers to systematically study structure-activity relationships and develop novel functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUAOLMGQMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379053
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128895-75-0
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Hexyloxybenzoic Acid

Established Synthetic Pathways

The creation of 2-Fluoro-4-hexyloxybenzoic acid is typically achieved through a multi-step process that begins with simpler, commercially available precursors. These pathways have been refined to maximize efficiency and product quality.

A common and effective starting point for the synthesis of this compound is the use of 2-Fluoro-4-hydroxybenzonitrile (B1301987). spectrabase.comsigmaaldrich.com This precursor contains the essential fluorine and nitrile groups, which are later converted to the desired carboxylic acid. The synthesis generally involves the alkylation of the hydroxyl group, followed by the hydrolysis of the nitrile.

The initial step is the etherification of the hydroxyl group on the 2-Fluoro-4-hydroxybenzonitrile molecule. This is typically achieved by reacting it with a hexyl halide, such as 1-bromohexane, in the presence of a base like potassium carbonate. The base deprotonates the hydroxyl group, forming a phenoxide ion that then acts as a nucleophile, attacking the hexyl halide and displacing the bromide to form the hexyloxy ether linkage.

An alternative approach involves the direct alkylation of a 2-Fluoro-4-hydroxybenzoic acid derivative. ossila.com In this method, the carboxylic acid group is often protected before the alkylation step to prevent unwanted side reactions. The para-positioning of the carboxylic acid and hydroxyl groups in 2-fluoro-4-hydroxybenzoic acid is advantageous for synthesizing mesogens used in liquid crystals. ossila.com A long alkyl tail can be readily attached to the molecule using an alkyl bromide under basic conditions. ossila.com

The hydrolysis of the nitrile group in 2-Fluoro-4-hexyloxybenzonitrile is a crucial step to yield the final carboxylic acid. This transformation can be carried out under either acidic or basic conditions. Basic hydrolysis is often preferred and is typically conducted by heating the nitrile with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds through the formation of a carboxylate salt, which is then neutralized with a strong acid to precipitate the this compound.

Optimizing reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and reaction time. For instance, in the alkylation step, the use of a polar aprotic solvent can facilitate the nucleophilic substitution reaction. Phase-transfer catalysts may also be employed to enhance the reaction rate between the aqueous and organic phases.

Careful control of the hydrolysis step is also necessary to prevent the formation of byproducts. The concentration of the base and the temperature must be monitored to ensure complete conversion of the nitrile without degrading the rest of the molecule. Purification of the final product is typically achieved through recrystallization, which helps to remove any unreacted starting materials or byproducts.

Synthetic Routes to Functionalized Analogues and Derivatives

The versatility of this compound as a building block is demonstrated in its use for creating a variety of functionalized analogues and derivatives. These modifications are often aimed at fine-tuning the material's properties for specific applications, particularly in the realm of liquid crystals.

The primary application of this compound is in the synthesis of liquid crystals. The mesogenic properties of these materials, which are the basis of their use in displays and other electro-optical devices, are highly dependent on their molecular structure. By derivatizing the carboxylic acid group, researchers can modulate these properties.

A common derivatization is the esterification of the carboxylic acid with various phenol-containing molecules to create ester-linked liquid crystals. The choice of the phenol (B47542) component allows for the introduction of different terminal groups and lateral substituents, which can significantly influence the mesophase behavior, such as the clearing point and the type of liquid crystal phase (e.g., nematic, smectic). The ortho-positioned fluorine atom in the parent molecule is known to introduce an additional intercalated smectic phase in some resulting mesogens. ossila.com

Incorporation into Polymeric Structures

The molecular architecture of this compound, with its rigid aromatic core and flexible hexyloxy tail, makes it an ideal monomer for the synthesis of advanced polymers, especially liquid crystal polymers (LCPs). The para-substitution pattern of the carboxylic acid and the alkoxy group is particularly favored for creating mesogens, the fundamental units of liquid crystals.

Alkoxybenzoic acids are known to form dimers through hydrogen bonding between their carboxylic acid groups. This dimerization creates a more elongated, rod-like structure that promotes the formation of liquid crystalline phases (mesophases). The fluorine atom at the ortho-position can influence the molecule's packing and electronic properties, often enhancing or modifying the mesophase behavior, such as the temperature range of the nematic or smectic phases.

These monomers can be incorporated into polymer backbones through esterification reactions, where the carboxylic acid group reacts with diols to form polyester (B1180765) chains. The resulting polymers often exhibit thermotropic liquid crystalline properties, meaning they can form ordered yet fluid phases upon heating. Such materials are valued for their high strength, thermal stability, and chemical resistance.

Table 1: Polymerization Applications of Alkoxybenzoic Acid Derivatives

Polymer TypeRole of this compoundKey Properties of Resulting Polymer
Liquid Crystal PolyestersMonomerHigh thermal stability, chemical resistance, anisotropic properties.
Functional PolyamidesAromatic Monomer UnitEnhanced solubility and processability due to the alkoxy chain.
PolyphosphazenesFunctional Side-Group PrecursorThe precursor, 2-fluoro-4-hydroxybenzoic acid, can be attached to a polyphosphazene backbone to create polymers for immunotherapy applications.

Precursor Role in Active Pharmaceutical Ingredient (API) Synthesis

Fluorinated organic molecules are of significant interest in medicinal chemistry, as the inclusion of fluorine can dramatically alter a drug's metabolic stability, binding affinity, and bioavailability. Substituted benzoic acids, including this compound, serve as crucial building blocks or intermediates in the synthesis of various active pharmaceutical ingredients (APIs).

While direct examples involving the hexyloxy derivative are specific to proprietary drug development, the utility of closely related fluorinated benzoic acids is well-documented. For instance, fluorinated and alkoxy-substituted benzoic acids are key components in the synthesis of novel therapeutics, including kinase inhibitors for cancer treatment and agents targeting other diseases. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many pharmaceutical compounds. The lipophilic hexyloxy chain can be used to tune the drug's solubility and ability to cross cell membranes.

The general strategy involves activating the carboxylic acid (e.g., converting it to an acid chloride or using a coupling agent) and then reacting it with an amine-containing fragment to build the final API scaffold.

Table 2: Related Benzoic Acid Precursors in API Synthesis

Precursor CompoundTherapeutic Area/TargetExample of API or Intermediate Class
2,4-Difluoro-3-hydroxybenzoic acidAntibacterialsStarting material for novel quinolone antibiotics like Garenoxacin.
2-Fluoro-4-nitrobenzoic acid derivativesOncologyIntermediates for irreversible tyrosine kinase inhibitors.
4-Alkoxybenzoic acidsVariousUsed to synthesize a wide range of compounds, including those with anti-inflammatory or anti-viral activity.

Advanced Purification and Isolation Methodologies

The synthesis of this compound, like most organic preparations, yields a crude product containing unreacted starting materials, by-products, and other impurities. Achieving the high purity required for applications in polymer science and pharmaceuticals necessitates effective purification techniques, primarily column chromatography and recrystallization.

Column Chromatography Applications

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For alkoxybenzoic acids, silica (B1680970) gel is the most common stationary phase. nih.govmdpi.com

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer. By gradually increasing the polarity of the eluent (e.g., from a hexane (B92381)/ethyl acetate (B1210297) mixture to pure ethyl acetate), the compounds can be eluted sequentially and collected in separate fractions. nih.govmdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 3: Typical Column Chromatography Parameters for Alkoxybenzoic Acids

ParameterDescriptionTypical Implementation
Stationary Phase The solid adsorbent that retains the compounds.Silica Gel
Mobile Phase (Eluent) The solvent system that moves the compounds through the column.A gradient system, often starting with non-polar solvents like hexane or dichloromethane (B109758) and gradually increasing the concentration of a more polar solvent like ethyl acetate. nih.govmdpi.com
Loading Method How the crude sample is introduced to the column.Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of eluent).
Fraction Collection Collecting the eluent in separate tubes as it exits the column.Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization Techniques

Recrystallization is a powerful technique for purifying solid compounds, often employed as the final step after column chromatography. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. rsc.org

The crude or semi-purified solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it begins to form a crystalline lattice, excluding the impurities which remain dissolved in the solvent (mother liquor). The pure crystals are then collected by filtration. The choice of solvent is critical: the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For alkoxybenzoic acids, various solvents have been found to be effective. rsc.orgrsc.org

Table 4: Potential Recrystallization Solvents for Alkoxybenzoic Acids

Solvent SystemRationale/ObservationReference Compound
Ethanol (B145695)Often used in mixtures with water (e.g., 30% ethanol) to fine-tune polarity and solubility.4-(n-hexyloxy)benzoic acid
Ethyl AcetateA moderately polar solvent effective for many substituted benzoic acids.4-(methoxycarbonyl)-2-fluorobenzoic acid
TolueneA non-polar aromatic solvent, suitable for compounds with aromatic character.para-butoxybenzoic acid rsc.org
IsopropanolAn alcohol that provides a good solubility gradient with temperature for many organic acids. rsc.orgpara-butoxybenzoic acid rsc.org
DichloromethaneUsed as an eluent in chromatography and can also be used for recrystallization. rsc.org5-benzyloxyphenyl-2-cyano-4'-dodecyloxybenzoate rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen, carbon, and fluorine atomic nuclei within 2-Fluoro-4-hexyloxybenzoic acid.

Proton (¹H) NMR for Structural Confirmation and Molecular Environment Analysis

Proton NMR (¹H NMR) confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the hexyloxy side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic region shows complex splitting patterns arising from spin-spin coupling between adjacent protons and with the fluorine atom. The protons on the aromatic ring are expected in the range of δ 6.5-8.0 ppm. Specifically, the proton ortho to the fluorine atom would show coupling to both the adjacent aromatic proton and the fluorine atom. The protons of the hexyloxy group appear in the upfield region of the spectrum. The -OCH₂- protons are the most deshielded of the chain, appearing as a triplet around δ 4.0 ppm. The subsequent methylene (B1212753) (-CH₂-) groups appear as multiplets between δ 1.3 and 1.8 ppm, while the terminal methyl (-CH₃) group typically resonates as a triplet around δ 0.9 ppm. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic (Ar-H)6.5 - 8.0Multiplet/Doublet of Doublets
Methylene (-OCH₂)~ 4.0Triplet
Methylene (-(CH₂)₄-)1.3 - 1.8Multiplet
Methyl (-CH₃)~ 0.9Triplet

Note: Predicted values are based on analogous compounds. chemicalbook.comchemicalbook.comspectrabase.com Actual values may vary depending on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Atom Probing

Fluorine-19 NMR is a highly sensitive and powerful technique for directly observing the fluorine atom. huji.ac.il Since ¹⁹F has 100% natural abundance and a large chemical shift dispersion, it provides a clear signal confirming the presence of fluorine in the structure. nih.govbiophysics.org For aromatic fluorine compounds, the chemical shift is highly sensitive to the electronic nature of the other substituents on the ring. In this compound, the fluorine atom is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hexyloxy group. The ¹⁹F NMR spectrum is expected to show a single resonance, likely as a multiplet due to coupling with the adjacent aromatic protons. The chemical shift for a fluorine atom in such an environment typically falls within the range of -100 to -140 ppm relative to a standard like CFCl₃. biophysics.orgcolorado.edu This technique is invaluable for confirming the regiochemistry of fluorination.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. docbrown.info

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum, typically between δ 165 and 175 ppm. docbrown.inforesearchgate.net The aromatic carbons resonate in the δ 100-165 ppm range. The carbon atom directly bonded to the fluorine (C-2) exhibits a large one-bond C-F coupling constant and its chemical shift is significantly affected by the high electronegativity of fluorine, appearing at a very downfield position (often >160 ppm). The carbon attached to the hexyloxy group (C-4) is also shifted downfield due to the oxygen atom. The remaining aromatic carbons have shifts determined by the combined electronic effects of the substituents. The carbons of the hexyloxy chain appear in the upfield region, with the -OCH₂- carbon around δ 68-70 ppm and the aliphatic chain carbons between δ 14 and 32 ppm. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Aromatic (C -F)> 160 (with large ¹JCF coupling)
Aromatic (C -O)~ 160
Other Aromatic (Ar-C)100 - 135
Methylene (-OC H₂)68 - 70
Other Methylene (-(C H₂)₄-)14 - 32
Methyl (-C H₃)~ 14

Note: Predicted values are based on analogous compounds like 4-hexyloxybenzoic acid and 2-fluorobenzoic acid. researchgate.netchemicalbook.com Actual values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding structure of a molecule by measuring the vibrations of its bonds.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its specific functional groups. chemicalbook.com

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the hexyloxy group are observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is a prominent feature, typically appearing around 1680-1710 cm⁻¹ in the IR spectrum. Its exact position can be influenced by hydrogen bonding and conjugation with the aromatic ring. nist.gov

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1620 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid appears in the 1210-1320 cm⁻¹ range, while the aryl-alkyl ether C-O stretch is typically found between 1200 and 1275 cm⁻¹.

C-F Stretch: The C-F stretching vibration gives a strong band in the IR spectrum, usually in the 1100-1250 cm⁻¹ region.

O-H Bend: The out-of-plane O-H bend of the carboxylic acid dimer is often seen as a broad band around 920 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid (dimer)2500 - 3300Broad, Strong
C-H StretchAromatic3000 - 3100Medium
C-H StretchAliphatic (Hexyloxy)2850 - 2960Strong
C=O StretchCarboxylic Acid1680 - 1710Strong
C=C StretchAromatic Ring1450 - 1620Medium-Strong
C-O StretchAryl Ether & Carboxylic Acid1200 - 1320Strong
C-F StretchAryl Fluoride (B91410)1100 - 1250Strong

Detection and Characterization of Hydrogen Bond Formation

The formation of hydrogen bonds is a defining characteristic of carboxylic acids, and this compound is no exception. In the solid state and in concentrated non-polar solutions, benzoic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. nih.govconicet.gov.ar The presence of the fluorine atom at the ortho position and the hexyloxy group at the para position influences the electronic distribution and can modulate the strength and nature of these interactions. researchgate.net

Spectroscopic methods such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in detecting and characterizing these hydrogen bonds.

FTIR Spectroscopy: This technique is highly sensitive to the vibrational modes of functional groups involved in hydrogen bonding. nih.gov The formation of a hydrogen-bonded dimer in this compound would be evidenced by significant shifts in the stretching frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups. rsc.orgresearchgate.net In the monomeric state, the O-H stretch appears as a sharp band at higher wavenumbers, while in the dimer, it becomes a very broad and intense absorption at lower frequencies. Concurrently, the carbonyl stretching frequency (ν C=O) shifts to a lower wavenumber upon hydrogen bonding due to the weakening of the C=O double bond. researchgate.net

NMR Spectroscopy: Both ¹H and ¹⁷O NMR spectroscopy can provide evidence of hydrogen bonding. The chemical shift of the acidic proton of the carboxylic acid is particularly sensitive to its environment. conicet.gov.ar In hydrogen-bonded species, this proton is significantly deshielded and its signal appears at a much higher chemical shift (typically >10 ppm) compared to a non-hydrogen-bonded state. chemicalbook.com ¹⁷O NMR is also a powerful tool, as the chemical shifts of the oxygen atoms in the carboxyl group are highly sensitive to protonation state and hydrogen bond participation. lmaleidykla.lttaylorfrancis.com

Table 1: Spectroscopic Indicators of Hydrogen Bonding in this compound

Spectroscopic TechniqueFeatureObservation Indicating Hydrogen Bonding
FTIR O-H StretchBroad, intense absorption band shifted to lower frequency (e.g., 2500-3300 cm⁻¹) compared to the sharp monomer band.
C=O StretchPeak shifts to a lower wavenumber (e.g., ~1680-1700 cm⁻¹) from the monomeric value (~1730-1750 cm⁻¹). researchgate.net
¹H NMR Carboxylic Acid Proton (-COOH)Signal appears at a high chemical shift (δ > 10 ppm). conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric substituted benzene (B151609) ring and the carboxyl group.

Electronic Absorption Characteristics and Transitions

The electronic absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show characteristic bands arising from π → π* transitions. These transitions originate from the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system and the carbonyl group. researchgate.net

The benzene ring itself has several absorption bands in the UV region. The substitution with a fluorine atom, a hexyloxy group (an auxochrome), and a carboxyl group (a chromophore) causes shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The hexyloxy group, with its lone pair of electrons on the oxygen atom, can donate electron density to the ring, typically causing a red shift (bathochromic shift) and an increase in intensity. The fluoro and carboxyl groups also modulate these transitions.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → π Substituted Benzene Ring~200-280 nm
n → π Carbonyl Group (C=O)Longer wavelength, lower intensity

Photoisomerization Studies in Solution and Mesophase

Photoisomerization involves a light-induced structural change in a molecule. While direct photoisomerization studies on this compound are not widely reported, research on analogous compounds provides relevant insights. For instance, studies on 2-fluoro-4-hydroxybenzoic acid isolated in argon matrices have shown that near-IR laser irradiation can induce conformational changes, specifically the rotation of the carboxylic group. mdpi.comresearchgate.net This process, termed conformational switching, could be triggered by selectively exciting the vibrational overtones of the O-H groups. researchgate.net In this related molecule, a trans carboxylic acid conformer could be converted to a higher-energy cis conformer, which then relaxes back to the more stable form. mdpi.comresearchgate.net

Such studies suggest that this compound may also exhibit conformational isomerism that could potentially be controlled by light, particularly in different phases like isotropic solutions or liquid crystalline mesophases where molecular mobility is varied. However, specific studies detailing the photoisomerization dynamics of this compound itself are needed for confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₇FO₃, Molecular Weight: 240.27 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be common methods.

Under mass spectrometric analysis, the molecular ion ([M]⁺˙ in EI or [M-H]⁻ in negative ESI) would be observed, confirming the molecular weight. The subsequent fragmentation provides a structural fingerprint. Based on the known fragmentation of benzoic acids and ethers, several key fragmentation pathways can be predicted. nih.govsci-hub.se

Key fragmentation processes would likely include:

Loss of the hexyloxy group: Cleavage of the ether bond can occur.

Alpha-cleavage of the hexyl chain: Fragmentation can occur along the alkyl chain, leading to a series of ions separated by 14 Da (CH₂).

Decarboxylation: A characteristic fragmentation of benzoic acids is the loss of the carboxyl group, either as a COOH radical (loss of 45 Da) or as CO₂ (loss of 44 Da) from a deprotonated precursor. sci-hub.se

Ortho effect: The presence of the ortho-fluoro substituent can lead to specific rearrangement reactions and fragmentation pathways that may not be prominent in the meta or para isomers. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Proposed)Proposed Fragment Structure/LossFragmentation Pathway
240 [C₁₃H₁₇FO₃]⁺˙Molecular Ion (M⁺˙)
196 [M - CO₂]⁻Loss of carbon dioxide from [M-H]⁻ ion
155 [M - C₆H₁₃]⁺˙Loss of hexyl radical
140 [M - C₆H₁₂O]⁺˙Loss of hexyloxy radical via rearrangement
123 [C₇H₄FO]⁺Loss of COOH and C₅H₁₀

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies

While a complete single-crystal X-ray diffraction study for 2-Fluoro-4-hexyloxybenzoic acid is not publicly available, detailed analysis of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provides significant insight into the expected structural characteristics. The substitution of a methoxycarbonyl group for a hexyloxy group is not expected to alter the fundamental crystal packing motifs, particularly the hydrogen-bonding interactions, although the lattice parameters will differ.

Analysis of the analogue 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals that it crystallizes in the triclinic system with the space group Pī. nih.gov This centrosymmetric space group is common for carboxylic acids that form hydrogen-bonded dimers around an inversion center. The lattice parameters for this related structure were determined with precision, providing a foundational model for the probable packing of this compound. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Fluoro-4-(methoxycarbonyl)benzoic acid Note: This data is for a structural analogue and serves as a model.

ParameterValue
Chemical FormulaC₉H₇FO₄
Formula Weight198.15
Crystal SystemTriclinic
Space GroupPī
a (Å)7.536 (7)
b (Å)7.591 (7)
c (Å)8.523 (8)
α (°)99.480 (14)
β (°)108.748 (13)
γ (°)99.240 (14)
Volume (ų)443.3 (7)
Z2

Source: nih.gov

Table 2: Selected Dihedral Angles for 2-Fluoro-4-(methoxycarbonyl)benzoic acid Note: This data is for a structural analogue and serves as a model.

Planes InvolvedDihedral Angle (°)
Benzene (B151609) ring and Methoxycarbonyl group1.5 (3)
Benzene ring and Carboxyl group20.2 (4)

Source: nih.govresearchgate.net

The crystal packing of benzoic acid derivatives is typically dominated by strong hydrogen bonds. In the case of the analogue 2-Fluoro-4-(methoxycarbonyl)benzoic acid, molecules form classic centrosymmetric carboxylate inversion dimers through pairs of O—H···O hydrogen bonds. nih.gov This primary interaction is a robust supramolecular synthon that dictates the principal assembly of the molecules.

Beyond this primary interaction, the crystal packing is further stabilized by weaker C—H···F and C—H···O interactions. nih.gov These secondary interactions link the primary dimer units into a more complex three-dimensional architecture. The fluorine atom, in particular, plays a key role in directing the crystal packing through these weak hydrogen bonds. The crystal structure is composed of sheets parallel to the (212) plane, stabilized by a network of these intermolecular forces. nih.govresearchgate.net It is highly probable that this compound adopts a similar packing scheme, with the hexyloxy chains likely interdigitating between the layers of hydrogen-bonded aromatic cores.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Despite a comprehensive review of scientific literature and crystallographic databases, no published studies containing a Hirshfeld surface analysis for this compound could be located. This specific type of analysis, which is crucial for quantifying and visualizing intermolecular contacts within a crystal lattice, does not appear to have been performed or reported for this particular compound.

While crystallographic data and Hirshfeld analyses are available for structurally related benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. The generation of detailed research findings and data tables, as specified, is therefore not possible at this time due to the absence of primary source material.

Further experimental research, involving the synthesis of a suitable single crystal of this compound followed by single-crystal X-ray diffraction and subsequent computational analysis, would be required to generate the data for a complete Hirshfeld surface analysis.

Based on a comprehensive review of available scientific literature, a detailed analysis of the computational and theoretical modeling of This compound cannot be provided at this time.

The generation of a thorough, informative, and scientifically accurate article, as requested, is contingent upon the availability of specific research findings, including data from quantum chemical calculations and molecular dynamics simulations, for this exact compound.

Searches for such detailed computational studies have revealed a lack of specific data for this compound across the requested analytical areas:

Quantum Chemical Calculations (DFT, TD-DFT): No specific studies detailing the electronic structure, HOMO-LUMO energy gaps, molecular electrostatic potential, conformational analysis, vibrational spectra, nonlinear optical properties, Natural Bond Orbital analysis, or Quantum Theory of Atoms in Molecules analysis for this compound were found. While detailed computational research exists for analogous compounds, such as 2-Fluoro-4-hydroxybenzoic acid mdpi.comresearchgate.net and 4-Hexyloxybenzoic acid, these findings are not directly transferable and would not meet the requirement of focusing solely on this compound.

Molecular Dynamics (MD) Simulations: There is no available literature detailing MD simulations performed specifically on this compound systems.

Without access to published research data, the creation of an article with the stipulated level of scientific accuracy, detailed findings, and data tables is not possible. Proceeding would require speculation or the incorrect application of data from related but distinct chemical compounds, which would violate the core principles of scientific accuracy.

Computational Chemistry and Theoretical Modeling of 2 Fluoro 4 Hexyloxybenzoic Acid Systems

Molecular Dynamics (MD) Simulations

Investigation of Aggregation Behavior and Collective Dynamics in Condensed Phases

The aggregation of benzoic acid derivatives is primarily driven by the formation of hydrogen-bonded dimers. In condensed phases, these dimers can further associate into larger clusters. Computational simulations on the parent compound, benzoic acid, show that when placed in confined spaces such as nanocavities or nanotubes, the aggregation behavior is significantly impacted. rsc.orgresearchgate.net Confinement tends to enhance the correlations that affect the motion of distant molecules, strengthening collective dynamics. rsc.orgresearchgate.net

For 2-Fluoro-4-hexyloxybenzoic acid, the long, flexible hexyloxy chain introduces significant van der Waals interactions. This aliphatic tail would likely promote further aggregation through interdigitation or hydrophobic association, influencing the collective dynamics of the system. The combination of strong, directional hydrogen bonds from the carboxylic acid groups and the broader, less directional dispersion forces from the hexyloxy chains would lead to complex, organized phases.

Assessment of Viscoelastic Properties and Rotational Correlation Times

Molecular dynamics simulations of benzoic acid in confined environments have shown a dramatic increase in viscosity—by up to a factor of ten—and a significant slowing of rotational correlation times. rsc.orgresearchgate.net This indicates that restricting the space available to the molecules hinders their ability to move and tumble freely, leading to more solid-like or gel-like (viscoelastic) behavior. rsc.orgresearchgate.net

The specific substituents on this compound would be expected to further modulate these properties. The bulky hexyloxy group, in particular, would increase the molecule's moment of inertia and introduce steric hindrance, which would theoretically lead to even longer rotational correlation times compared to unsubstituted benzoic acid. The increased potential for chain entanglement would also contribute to higher viscosity.

| Rotational Correlation Time | Minor increase due to mass. | Significant increase due to steric bulk and increased moment of inertia. | Substantially increased. |

Modeling of Intermolecular Interactions in Solution and Confined Spaces

Modeling studies on benzoic acid demonstrate that confinement enhances the efficiency of the hydrogen bond network and can lead to aggregation mediated by interactions with the confining walls. rsc.orgresearchgate.net In these restricted environments, the system seeks to maximize favorable contacts, resulting in more ordered, high-density liquid states. rsc.orgresearchgate.net

For this compound, the nature of the intermolecular interactions would be highly sensitive to the environment. In a non-polar confined space, the hexyloxy chains would likely adsorb to the surfaces, while in a polar environment, the carboxylic acid and fluorine moieties would dominate the surface interactions. In solution, the solvent would compete with the intermolecular hydrogen bonding, potentially favoring solvated monomers or smaller aggregates over the classic dimer structure, depending on the solvent's polarity and hydrogen-bonding capability.

Detailed Analysis of Intermolecular Interactions

The supramolecular assembly of this compound is dictated by a hierarchy of non-covalent interactions, from strong hydrogen bonds to weaker, yet cumulatively significant, halogen bonds and dispersion forces.

Hydrogen Bonding Networks and Their Energetics

The most significant intermolecular interaction governing the structure of carboxylic acids is the hydrogen bond. Like other benzoic acids, this compound is expected to form highly stable centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between the carboxyl groups of two molecules. nih.govlibretexts.orgpsu.edu This interaction is a robust and highly directional synthon that is consistently observed in the crystal structures of related compounds. nih.govpsu.edunih.gov For example, in the crystal structure of the closely related 2-Fluoro-4-(methoxycarbonyl)benzoic acid, these classic inversion dimers are the primary structural motif, with an O—H⋯O distance of approximately 2.672 Å. psu.edu

Table 2: Hydrogen-Bond Geometry in a Related Compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid

Donor—H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O—H⋯O 0.82 1.86 2.672 170
C—H⋯F 0.96 2.54 3.278 134
C—H⋯O 0.93 2.53 3.325 144

Data sourced from the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid. psu.edu

Influence of Fluorine Substitution on Halogen Bonding and other Non-Covalent Interactions

The fluorine atom can participate in non-covalent interactions, though its role in halogen bonding is nuanced. Fluorine is the least polarizable halogen and has high electronegativity, generally making it a poor halogen bond donor because it struggles to form a positive σ-hole. ijres.org Consequently, its interactions are often considered weak.

Contribution of Dispersion Forces to Supramolecular Stability

Dispersion forces, also known as London dispersion forces or van der Waals forces, are critical to the stability of the supramolecular structures formed by this compound. The presence of the long C6H13 alkyl chain on the hexyloxy group provides a large, non-polar surface area that is ripe for these types of interactions.

Molecular Docking Simulations for Interaction Site Characterization

Extensive searches of publicly available scientific literature and chemical databases did not yield specific molecular docking simulation studies conducted on the compound this compound. While computational modeling and molecular docking are common techniques for characterizing the interaction of small molecules with biological targets, dedicated research focusing on this particular benzoic acid derivative appears to be limited or not publicly documented.

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. This computational method simulates the interaction between a small molecule and a macromolecular target, providing insights into potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. The results of such simulations are typically presented with data on binding energy (measured in kcal/mol) and a list of interacting amino acid residues.

For related compounds, such as other benzoic acid derivatives, molecular docking studies have been reported and utilized to understand their potential biological activities. researchgate.netelte.hunih.gov For instance, research on various benzoic acid derivatives has explored their interactions with targets like the SARS-CoV-2 main protease. researchgate.netelte.hunih.gov These studies often detail the specific amino acid residues involved in binding and the calculated binding affinities. elte.hu However, without specific studies on this compound, it is not possible to provide a detailed characterization of its interaction sites based on molecular docking simulations.

Further computational research would be necessary to elucidate the specific binding modes and interaction profiles of this compound with various biological targets. Such studies would involve the use of specialized software to dock the three-dimensional structure of the compound into the binding pockets of selected proteins and analyze the resulting complexes.

Supramolecular Chemistry and Self Assembly Phenomena

Hydrogen-Bonded Liquid Crystals (HBLCs) Derived from 2-Fluoro-4-hexyloxybenzoic Acid

Hydrogen-bonded liquid crystals (HBLCs) are a fascinating class of materials that exhibit properties of both liquids and solids. The incorporation of this compound into HBLCs has led to the development of new materials with enhanced characteristics.

Design Principles and Synthesis of HBLCs

The design of HBLCs based on this compound often involves its combination with other organic molecules, such as pyridines, to form supramolecular complexes. The synthesis typically involves dissolving the benzoic acid derivative and a complementary hydrogen-bond acceptor, like a pyridine-based compound, in a suitable solvent. Slow evaporation of the solvent then allows for the self-assembly of the hydrogen-bonded structures. The choice of the constituent molecules, including the length of the alkoxy chain and the nature of the substituents, is crucial in determining the final properties of the HBLC.

A key strategy in the design of these materials is the creation of a "supramolecular synthon," a structural unit formed through specific intermolecular interactions. In this case, the carboxylic acid group of the benzoic acid and the nitrogen atom of the pyridine (B92270) ring form a robust hydrogen bond, which acts as the primary driving force for self-assembly.

Self-Assembly Mechanisms of Benzoic Acid-Pyridine Synthons

The self-assembly of this compound with pyridine derivatives is a prime example of molecular recognition. The carboxylic acid group (-COOH) of the benzoic acid acts as a hydrogen bond donor, while the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor. This specific and directional interaction leads to the formation of well-defined, linear supramolecular structures.

These extended structures, often referred to as "supramolecular polymers," are the basis for the liquid crystalline behavior observed in these systems. The rigidity of the aromatic cores and the flexibility of the hexyloxy chains contribute to the formation of ordered, yet fluid, mesophases.

Impact of Fluorination on Hydrogen Bond Strength and Stability in HBLCs

The presence of a fluorine atom at the 2-position of the benzoic acid ring has a significant electronic influence on the molecule. Fluorine is a highly electronegative atom, which leads to a polarization of the molecule. This polarization can, in turn, affect the acidity of the carboxylic acid proton, thereby influencing the strength of the hydrogen bond formed with the pyridine base.

Studies have shown that the introduction of a lateral fluorine substituent can enhance the stability of the resulting mesophases. nih.gov This is attributed to a combination of factors, including increased molecular polarizability and altered intermolecular interactions. The fluorine atom can also participate in weaker C-H···F hydrogen bonds, which can further influence the packing and stability of the supramolecular assembly. nih.govresearchgate.net Research on other fluorinated compounds has provided evidence that the electronegative fluorine can strengthen Watson-Crick hydrogen bonding. nih.gov

Mesophase Behavior and Structure-Property Relationships in Self-Assembled Systems

The self-assembled systems derived from this compound exhibit a rich variety of liquid crystalline phases, known as mesophases. The specific type of mesophase and its thermal stability are intricately linked to the molecular structure of the constituent components.

Induction and Stabilization of Nematic Phases

Nematic phases are characterized by long-range orientational order of the molecules, but no positional order. tcichemicals.com The linear, rod-like shape of the benzoic acid-pyridine supramolecular complexes is conducive to the formation of nematic phases. The presence of the fluorine atom has been shown to play a role in both inducing and stabilizing nematic phases in liquid crystal mixtures. researchgate.net

The introduction of a lateral fluorine substituent can lower the melting point and suppress the formation of more ordered smectic phases, thereby widening the temperature range over which the nematic phase is stable. nih.gov This is a desirable property for many applications, such as in liquid crystal displays.

Formation of Smectic Phases (SmA, SmC, Intercalated Smectic)

In addition to nematic phases, HBLCs derived from this compound can also form smectic phases, which possess a higher degree of order. Smectic phases are characterized by a layered arrangement of the molecules. tcichemicals.com

Smectic A (SmA): In the SmA phase, the long axes of the molecules are, on average, perpendicular to the layer planes.

Smectic C (SmC): The SmC phase is similar to the SmA phase, but the molecules are tilted with respect to the layer normal.

Intercalated Smectic Phases: In some cases, more complex, intercalated smectic structures can form, where the molecules from adjacent layers are interdigitated.

The formation of these different smectic phases is highly dependent on the specific molecular structure, including the length of the hexyloxy chain and the nature of the pyridine co-former. For instance, longer alkoxy chains tend to favor the formation of smectic phases over nematic phases.

Phase TypeDescription
Nematic (N) Molecules have long-range orientational order but no positional order.
Smectic A (SmA) Molecules are arranged in layers with their long axes perpendicular to the layer planes.
Smectic C (SmC) Molecules are arranged in layers with their long axes tilted with respect to the layer planes.

Influence of Lateral Fluorine Substitution on Mesophase Sequence and Range

The introduction of a fluorine atom at a lateral position on the benzene (B151609) ring of 4-hexyloxybenzoic acid has a pronounced effect on its liquid crystalline properties. This substitution, which places the highly electronegative fluorine atom ortho to the carboxylic acid group, is a key factor in governing the physical properties that dictate the formation and stability of mesophases.

Research has shown that some 4-substituted benzoic acids form liquid crystal phases due to the dimerization of the carboxylic acid groups through hydrogen bonding. In the case of the 2-fluoro-4-alkoxybenzoic acid series, the presence of the lateral fluorine atom significantly influences the mesomorphic range. For this compound, a nematic phase is observed. The nematic phase is characterized by molecules that have long-range orientational order but no positional order.

The substitution of hydrogen with fluorine can lead to several competing effects. The small size of the fluorine atom means it introduces minimal steric hindrance. However, its high electronegativity can alter intermolecular interactions, including dipole-dipole interactions and the strength of the hydrogen bonding between the carboxylic acid moieties. These alterations directly impact the temperatures at which the material transitions between the crystalline, liquid crystalline, and isotropic liquid states. In some contexts, an ortho-positioned fluoride (B91410) group has been noted to introduce an additional intercalated smectic phase, although for this compound, a nematic phase is the reported mesophase. ossila.com The stability and range of this nematic phase are a direct consequence of the electronic and steric changes brought about by the lateral fluorine atom.

Characterization of Polymorphism and Phase Transitions using DSC and POM

The investigation of the different phases (polymorphism) and the transitions between them for liquid crystalline materials like this compound is primarily conducted using two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for identifying first-order phase transitions, such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid), which are associated with a change in enthalpy. For this compound, DSC analysis reveals the temperatures at which these transitions occur.

Polarized Optical Microscopy (POM) is an essential tool for identifying the specific type of liquid crystal phase. microscopyu.com Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. microscopyu.com In a POM setup, the sample is placed between two crossed polarizers. microscopyu.com Isotropic materials (like the isotropic liquid phase) will appear dark, while the ordered structures of liquid crystal phases will rotate the plane of polarized light, resulting in characteristic textures that are observable through the microscope. libretexts.org The specific texture observed for this compound upon cooling from the isotropic liquid would be characteristic of a nematic phase, often appearing as a threaded or schlieren texture.

The combination of DSC and POM provides a comprehensive understanding of the mesomorphic behavior of this compound. DSC provides the energetic data for the phase transitions, while POM allows for the visual identification and confirmation of the mesophase type.

Research Findings on Phase Transitions

Detailed studies on 2-fluoro-4-alkoxybenzoic acids have provided specific data on their thermal properties. The phase transitions for this compound have been characterized as follows:

CompoundTransitionTemperature (°C)
This compoundCrystal to Nematic (Melting)96.0
Nematic to Isotropic (Clearing)106.5

This data indicates that this compound melts from a crystalline solid into a nematic liquid crystal phase at 96.0°C and then transitions to an isotropic liquid at 106.5°C, thus exhibiting a nematic range of 10.5°C.

Advanced Applications in Functional Materials Science

Liquid Crystal Display (LCD) Technology Enhancements

The strategic incorporation of 2-Fluoro-4-hexyloxybenzoic acid and its derivatives into liquid crystal mixtures is pivotal for optimizing the performance of modern LCDs.

The presence of a fluorine atom in the 2-position of the benzoic acid ring is a key feature for tuning the physical properties of liquid crystal mixtures. Fluorination at this position can lead to a lower melting point and a reduced viscosity, which are advantageous for display applications. Furthermore, the strong electronegativity of the fluorine atom can influence the dielectric anisotropy (Δε) and optical anisotropy (Δn) of the liquid crystal host. By carefully selecting the concentration and type of fluorinated compounds, manufacturers can precisely control these parameters to achieve faster switching times, lower operating voltages, and improved contrast ratios in the final display product.

Polymer Chemistry and Macromolecular Engineering

The versatility of this compound extends into the field of polymer science, where it serves as a valuable building block for creating advanced macromolecular structures.

Beyond its direct use as a monomer, this compound can be chemically modified to create derivatives that are then used to functionalize existing polymers. For instance, the carboxylic acid group can be converted into an ester or an amide, which can then be grafted onto a polymer backbone. This process allows for the precise introduction of the fluoro and hexyloxy functionalities onto a polymer chain, thereby tailoring the surface properties, thermal characteristics, and optical behavior of the material for specific applications.

Exploration in Chemical Sensor Development

The potential application of this compound and its derivatives in the field of chemical sensors is an area of ongoing research. The aromatic ring system, combined with the polar functional groups, provides sites for potential interactions with analyte molecules. For example, thin films of polymers derived from this monomer could be explored for their ability to detect specific volatile organic compounds (VOCs) through changes in their electrical or optical properties upon exposure. The fluorine atom can also play a role in modulating the sensitivity and selectivity of such sensor materials.

The primary application of this compound lies in the formulation of liquid crystal mixtures. These materials are renowned for their use in display technologies and are finding new roles in photonics, sensors, and smart windows. The specific molecular architecture of this compound makes it a valuable component for tuning the properties of these materials.

Research has shown that the introduction of a lateral fluorine atom into the core of a liquid crystal molecule can significantly influence its physical properties. rsc.org This substitution can lead to a modification of the mesophase behavior, often suppressing unwanted smectic phases in favor of the nematic phase, which is crucial for many display applications. rsc.org Furthermore, fluorination can enhance the dielectric anisotropy of the material, a key parameter for controlling the switching behavior of liquid crystals in an electric field. tandfonline.comnih.gov

The hexyloxy tail contributes to the molecule's ability to self-assemble into the ordered, yet fluid, structures characteristic of liquid crystals. The length and nature of this alkyl chain are critical in determining the temperature range over which the liquid crystalline phases are stable.

While specific data for this compound is not widely published in easily accessible literature, its synthesis is based on the etherification of 2-fluoro-4-hydroxybenzonitrile (B1301987) followed by hydrolysis of the nitrile group. lookchem.com This synthetic route allows for the systematic variation of the alkoxy chain length, enabling the fine-tuning of material properties.

The combination of the fluorine atom and the hexyloxy chain in this compound is anticipated to result in materials with a broad nematic range and optimized electro-optical properties. These characteristics are highly sought after for applications in advanced liquid crystal displays (LCDs), including those requiring faster response times and lower power consumption.

Future Directions and Interdisciplinary Research Opportunities

The unique properties of this compound open up several avenues for future research and interdisciplinary collaboration.

One promising area is the development of novel ferroelectric liquid crystals (FLCs). FLCs exhibit spontaneous electrical polarization, leading to much faster switching speeds than conventional nematic liquid crystals. The chiral nature of some liquid crystal systems incorporating fluorinated benzoic acids can lead to the formation of ferroelectric phases. Further research into chiral derivatives of this compound could lead to new FLC materials for high-speed displays and optical shutters.

Another exciting prospect lies in the field of nonlinear optics. The anisotropic nature of liquid crystals, combined with the electronic properties influenced by the fluorine substituent, could lead to materials with significant nonlinear optical responses. Such materials are of interest for applications in optical data storage, optical computing, and frequency conversion.

Furthermore, the self-assembly properties of this compound and its derivatives could be exploited in the bottom-up fabrication of nanostructured materials. By controlling the molecular design and processing conditions, it may be possible to create highly ordered thin films with specific functionalities for use in sensors, organic electronics, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-4-hexyloxybenzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves etherification and deprotection steps. For example, 2-fluoro-4-hydroxybenzoic acid derivatives can be synthesized via bromination of methoxy precursors (e.g., 2-fluoro-4-methoxyacetophenone) using HOBr, followed by demethylation with BBr₃ . Key parameters include reaction temperature (0–25°C for bromination) and stoichiometric control of BBr₃ for efficient demethylation. Purity is ensured via HPLC with acetic acid-methanol-water eluents .

Q. How is X-ray crystallography applied to confirm the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond angles, torsion angles, and packing arrangements. For structurally analogous compounds (e.g., 2-fluoro-4-(methoxycarbonyl)benzoic acid), SCXRD data revealed planar benzoic acid cores with fluorine substitution influencing intermolecular hydrogen bonding . Synchrotron sources improve resolution for heavy atoms like fluorine.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for irritants and corrosive substances. Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Store at ambient temperatures away from oxidizing agents, and neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be improved while minimizing side products?

  • Methodological Answer : Optimize stoichiometry and catalyst selection. For example, substituting HOBr with N-bromosuccinimide (NBS) in bromination steps reduces byproduct formation. Kinetic studies using in situ NMR or FTIR can monitor intermediate stability. A reported yield improvement from 57% to 85% was achieved by adjusting BBr₃ addition rates .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoic acid derivatives?

  • Methodological Answer : Cross-validate NMR and mass spectrometry (MS) data with computational tools (e.g., Gaussian for 19F^{19}\text{F} NMR prediction). For instance, discrepancies in 1H^1\text{H} NMR shifts for 2-fluoro-4-hydroxybenzoic acid may arise from solvent polarity effects; using deuterated DMSO versus CDCl₃ can clarify assignments .

Q. How does the hexyloxy chain influence the mesomorphic properties of this compound in liquid crystal studies?

  • Methodological Answer : The alkyl chain enhances anisotropic packing in smectic phases. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveal phase transitions (e.g., Cr–SmA at 120°C). Comparative studies with shorter-chain analogs (e.g., propyloxy) show increased thermal stability (ΔT ≈ 40°C) due to van der Waals interactions .

Q. What mechanistic insights explain the enzyme inhibition activity of this compound in biochemical assays?

  • Methodological Answer : Fluorine’s electronegativity disrupts hydrogen-bonding networks in enzyme active sites. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to cyclooxygenase-2 (COX-2) with ∆G ≈ -9.2 kcal/mol. In vitro assays using IC₅₀ measurements validate inhibition at micromolar concentrations (e.g., 12 µM for COX-2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.